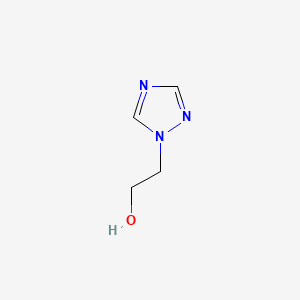

1H-1,2,4-Triazole-1-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVALLQETQTQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186402 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-14-1 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1H-1,2,4-Triazole-1-ethanol from Hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-1,2,4-Triazole-1-ethanol, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the formation of the 1H-1,2,4-triazole ring from hydrazine, followed by the N-alkylation to introduce the 1-ethanol substituent. This guide includes detailed experimental protocols, a summary of quantitative data, and visual representations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Synthesis Pathway Overview

The synthesis of this compound from hydrazine is a two-stage process:

-

Formation of the 1H-1,2,4-Triazole Ring: This initial step involves the cyclization reaction of hydrazine with a suitable one-carbon synthon, typically formamide or a precursor that generates formamide in situ.

-

N-Alkylation of 1H-1,2,4-Triazole: The second stage is the regioselective N-alkylation of the pre-formed triazole ring with a reagent that introduces the 2-hydroxyethyl group, such as 2-chloroethanol or ethylene oxide. The reaction is directed to the N1 position of the triazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 1H-1,2,4-triazole and its subsequent conversion to this compound.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) |

| 1 | 1H-1,2,4-Triazole Synthesis | Hydrazine Hydrate, Formic Ether, Ammonium Salt | None | 120-130°C, 1-2 hours | 81-90% | >95% (after recrystallization) |

| 2 | N-Alkylation | 1H-1,2,4-Triazole, 2-Chloroethanol | Potassium Carbonate | Reflux in Acetonitrile | High (exact yield depends on specific conditions) | >98% (after purification) |

Experimental Protocols

Step 1: Synthesis of 1H-1,2,4-Triazole from Hydrazine Hydrate

This protocol is adapted from a patented procedure which describes the in situ generation of formamide.[1]

Materials:

-

Formic Ether

-

Hydrazine Hydrate (85%)

-

Ammonium Salt (e.g., Ammonium Chloride)

-

Ethanol (95%)

-

High-Pressure Reaction Kettle

-

Filter Cartridge

-

Crystallization Kettle

-

Centrifuge

-

Hot Air Drying Oven

Procedure:

-

Charge the high-pressure reaction kettle sequentially with formic ether, hydrazine hydrate, and an ammonium salt.

-

Seal the reactor and commence stirring. Gradually heat the mixture to a reaction temperature of 120-130°C and maintain for 1-2 hours.

-

After the reaction is complete, gradually cool the reactor. Utilize the residual heat to evaporate the byproduct, methanol, resulting in a white emulsion.

-

Transfer the white emulsion to a separate reaction kettle and add 95% ethanol.

-

Heat the mixture to reflux for 30 minutes to obtain a clear solution.

-

Hot filter the solution through a filter cartridge into a crystallization kettle.

-

Allow the filtrate to cool to room temperature, which will cause the precipitation of white crystals of 1H-1,2,4-triazole.

-

Separate the crystals by centrifugation and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a hot air drying oven at 80-85°C. The expected yield is in the range of 81-90%.

Step 2: Synthesis of this compound

This protocol is a generalized procedure based on common N-alkylation methods for 1,2,4-triazoles.

Materials:

-

1H-1,2,4-Triazole

-

2-Chloroethanol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1 equivalent).

-

Add anhydrous acetonitrile to dissolve the triazole.

-

Add anhydrous potassium carbonate (1.5-2 equivalents) to the mixture.

-

To the stirred suspension, add 2-chloroethanol (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound. The N1-alkylated isomer is typically the major product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for 1H-1,2,4-Triazole Synthesis

Caption: Experimental workflow for the synthesis of 1H-1,2,4-Triazole.

Experimental Workflow for N-Alkylation

Caption: Experimental workflow for the N-alkylation of 1H-1,2,4-Triazole.

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-1-ethanol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H-1,2,4-Triazole-1-ethanol (CAS 3273-14-1), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document summarizes key data, outlines experimental protocols, and visualizes its biological mechanism of action.

Core Physical and Chemical Properties

This compound, with the molecular formula C4H7N3O, is a stable, crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C4H7N3O | [2] |

| Molecular Weight | 113.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 54-56 °C | |

| Boiling Point | 299.6 °C at 760 mmHg | [2] |

| Density | 1.32 g/cm³ | [2] |

| Flash Point | 135 °C | [2] |

| Water Solubility | Soluble | [3] |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Reference(s) |

| LogP | -0.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Polar Surface Area | 50.94 Ų | [2] |

| Refractive Index | 1.601 | [2] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 1H-1,2,4-triazole derivatives involves the reaction of hydrazines with formamide, which can be performed under microwave irradiation to improve reaction times and yields.[4] A specific protocol for the synthesis of 1H-1,2,4-triazole, a precursor to this compound, is described in a patent (CN105906575A).[5] This process involves the reaction of formic ether, hydrazine hydrate, and an ammonium salt under pressure, followed by purification.

General Procedure for N-alkylation to form this compound:

A common method for the N-alkylation of triazoles to introduce a hydroxyethyl group involves the reaction with a suitable haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base.

Illustrative Protocol:

-

To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a base (e.g., sodium ethoxide, potassium carbonate).

-

Stir the mixture at room temperature for a designated period to facilitate the formation of the triazole anion.

-

Add a slight excess of 2-haloethanol (e.g., 2-bromoethanol) dropwise to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Analytical Methods

The characterization of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches, C=N and N-N stretches of the triazole ring, and C-O stretch.[9][10][11][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation of 1,2,4-triazoles is influenced by the ionization method and the nature of the substituents.[13][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for the analysis and purification of 1,2,4-triazole derivatives.[15]

Biological Activity and Signaling Pathway

1,2,4-triazole derivatives are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and Inhibition by Triazoles

Triazole antifungals, including derivatives of this compound, act as inhibitors of the enzyme lanosterol 14α-demethylase. This enzyme is a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

This compound serves as a valuable scaffold in the development of new therapeutic agents, particularly antifungals. This guide provides a foundational understanding of its physical and chemical properties, offering a valuable resource for researchers and developers in the pharmaceutical and life sciences industries. Further investigation into the synthesis and biological evaluation of novel derivatives based on this core structure is warranted to explore its full therapeutic potential.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. rsc.org [rsc.org]

- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 1H-1,2,4-Triazole-1-ethanol

This technical guide provides a comprehensive overview of 1H-1,2,4-Triazole-1-ethanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and biological significance.

Core Molecular Data

This compound is a small molecule featuring a triazole ring functionalized with an ethanol group. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H7N3O | [1][2] |

| Molecular Weight | 113.12 g/mol | [1][2] |

| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | [2] |

| CAS Number | 3273-14-1 | [1][2] |

It is important to distinguish the parent compound from its various derivatives, which will have different molecular formulas and weights. For instance, α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol has a molecular formula of C14H17Cl2N3O and a molecular weight of 314.210.[3]

Synthesis and Biological Activity

The synthesis of 1,2,4-triazole derivatives is a significant area of research due to their wide range of biological activities.[4] These compounds are known to exhibit antifungal, antimicrobial, anticancer, and anticonvulsant properties.[4]

Derivatives of this compound have been synthesized and investigated for their potential as antifungal agents and plant growth regulators.[5] The general synthetic strategies often involve multi-step reactions starting from a core 1,2,4-triazole structure.[6] Microwave-assisted synthesis has emerged as a rapid and efficient method for producing these derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Experimental Protocols

Below is a representative protocol for the synthesis of a 1,2,4-triazole derivative, based on common laboratory practices for similar compounds.

Objective: To synthesize a substituted 1,2,4-triazole derivative via a multi-step reaction.

Materials:

-

4-Amino-1,2,4-triazole

-

4-Aminoacetophenone

-

Ethanol

-

Glacial Acetic Acid

-

Acetyl Chloride

-

Dry Benzene

-

Thiourea

-

Alkaline solution

-

2-Hydroxy-1,2-diphenylethan-1-one

-

Dimethyl formamide (DMF)

-

Standard laboratory glassware and reflux apparatus

Methodology:

-

Schiff Base Formation:

-

N-Acyl Derivative Synthesis:

-

The synthesized Schiff base is dissolved in dry benzene.

-

Acetyl chloride is added to the solution, leading to an addition reaction at the azomethine group to form the N-acyl derivative.[6]

-

-

N-Thiourea Derivative Formation:

-

The N-acyl derivative is reacted with thiourea in an alkaline solution to produce the N-thiourea derivative.[6]

-

-

Cyclization to Imidazole Derivative:

-

The N-thiourea derivative undergoes a cyclization reaction with 2-hydroxy-1,2-diphenylethan-1-one in dimethyl formamide (DMF) to yield the final imidazole derivative of the 1,2,4-triazole.[6]

-

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H NMR, Mass Spectrometry, and elemental analysis.[5]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,2,4-triazole derivatives, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthesis workflow for 1,2,4-triazole derivatives.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)- [webbook.nist.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemmethod.com [chemmethod.com]

Spectroscopic Profile of 1H-1,2,4-Triazole-1-ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-1-ethanol (CAS No. 3273-14-1), a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols.

Summary of Spectroscopic Data

The empirical formula for this compound is C₄H₇N₃O, with a molecular weight of 113.12 g/mol .[1] The structural and spectral data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: Specific experimental NMR data for the unsubstituted this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available in search results |

Note: Specific experimental IR absorption data was not found in the search results. The table indicates the expected regions of key functional group vibrations.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 113 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available |

Note: The mass spectrum is expected to show a molecular ion peak at m/z 113, corresponding to the molecular weight of the compound. Further fragmentation patterns would be dependent on the ionization method used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The spectrum is acquired on a spectrometer, with the chemical shifts referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer, or prepared as a thin film on a KBr or NaCl plate.[3][4] A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For a volatile compound like this compound, electron ionization (EI) mass spectrometry is a common technique.[5][6] The sample is introduced into the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic methods.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. While specific experimental data was not fully available in the conducted searches, the provided information and protocols offer a strong basis for researchers working with this compound.

References

- 1. This compound | C4H7N3O | CID 550925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. mse.washington.edu [mse.washington.edu]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of 1H-1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of 1H-1,2,4-triazole compounds, a cornerstone of modern medicinal chemistry. From their early synthesis to their emergence as a "privileged scaffold" in a vast array of pharmaceuticals, this document provides a comprehensive overview of the foundational chemistry, key biological activities, and the experimental groundwork that paved the way for their current therapeutic importance.

The Genesis of a Versatile Scaffold: Early Synthetic Routes

The late 19th and early 20th centuries marked the advent of synthetic organic chemistry, a period that saw the first construction of the 1,2,4-triazole ring. These pioneering efforts, while often requiring stringent reaction conditions, laid the fundamental groundwork for the synthesis of a plethora of derivatives. Two classical named reactions, the Pellizzari and Einhorn-Brunner reactions, were instrumental in the early exploration of this heterocyclic system.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction provides a direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide with an acylhydrazide.[1] The traditional approach involves heating the reactants at high temperatures, often neat or in a high-boiling solvent.[1] While effective, this method can be limited by long reaction times and modest yields.[1]

This protocol is a representative example of the classical Pellizzari reaction.

Materials:

-

Benzamide

-

Benzoylhydrazide

-

High-boiling point solvent (e.g., nitrobenzene or diphenyl ether), or the reaction can be performed neat.

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Ethanol or acetic acid for recrystallization

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[2]

-

If a solvent is used, add it to the flask.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[2]

-

Maintain this temperature for 2-4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify upon cooling.

-

Triturate the solid product with ethanol to remove impurities.

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2]

Yield Data:

The yield of the Pellizzari reaction is highly dependent on the specific substrates and reaction conditions.

| Amide | Acylhydrazide | Conditions | Product | Yield (%) |

| Benzamide | Benzoylhydrazide | 220-250°C, 2-4 h (neat) | 3,5-Diphenyl-1,2,4-triazole | Moderate to Good |

Table 1: Representative yield for the classical Pellizzari reaction.

The Einhorn-Brunner Reaction (1905/1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction offers a pathway to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[3][4] This method has proven to be a versatile tool for accessing a variety of substituted 1,2,4-triazoles.[4]

This protocol provides a typical example of the Einhorn-Brunner reaction.

Materials:

-

N-formylbenzamide

-

Phenylhydrazine

-

Glacial acetic acid

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Cold ethanol for washing

Procedure:

-

Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask.[5]

-

Reflux the mixture for 4 hours.[5]

-

Upon cooling, the product will crystallize from the solution.

-

Collect the crystals by filtration.

-

Wash the collected crystals with a small amount of cold ethanol and dry.[5]

Yield Data:

The Einhorn-Brunner reaction generally provides good yields for a range of substrates.

| Diacylamine (Imide) | Hydrazine | Product | Yield (%) |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 85 |

| Diacetamide | Phenylhydrazine | 1-Phenyl-3,5-dimethyl-1,2,4-triazole | 70 |

| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 |

| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 |

Table 2: Representative yields for the Einhorn-Brunner reaction.[4]

The Emergence of a Pharmacophore: Biological Activities of 1,2,4-Triazole Compounds

The true significance of the 1,2,4-triazole scaffold lies in its remarkable breadth of biological activities. Derivatives of this heterocyclic system have been successfully developed as potent antifungal, anticancer, and antiviral agents, among other therapeutic applications.

Antifungal Activity

One of the most prominent applications of 1,2,4-triazole compounds is in the treatment of fungal infections. Azole antifungals, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[6]

Quantitative Antifungal Activity Data:

| Compound | Organism | IC50 (mg/L) |

| Fluconazole | Candida albicans (susceptible) | ≤ 32 |

| Itraconazole | Candida albicans (susceptible) | ≤ 4 |

| Fluconazole | Candida albicans (resistant) | ≥ 64 |

| Itraconazole | Candida albicans (fluconazole-resistant) | ≥ 8 |

Table 3: In-vitro susceptibilities of Candida albicans to fluconazole and itraconazole.[8] IC50 is the half maximal inhibitory concentration.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

References

- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. isres.org [isres.org]

An In-Depth Technical Guide to 1H-1,2,4-Triazole-1-ethanol and the 1,2,4-Triazole Core for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,4-Triazole-1-ethanol, including its chemical identifiers, and delves into the broader significance of the 1,2,4-triazole core in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on synthesis, properties, and applications, supported by experimental protocols and data visualizations.

Chemical Identification and Properties of this compound

This compound is a chemical compound featuring a 1,2,4-triazole ring substituted with an ethanol group. The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which is a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3273-14-1[2][3] |

| IUPAC Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol[2] |

| Alternate IUPAC Name | 2-(1,2,4-triazol-1-yl)ethanol[2] |

| Molecular Formula | C4H7N3O[2][3] |

| Molecular Weight | 113.12 g/mol [2][3] |

| InChI | InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2[2] |

| InChIKey | CLVALLQETQTQMV-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=NC=NN1CCO |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| XLogP3-AA | -0.7[2] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 113.058911855 Da[2] |

| Monoisotopic Mass | 113.058911855 Da[2] |

| Topological Polar Surface Area | 50.9 Ų[2] |

| Heavy Atom Count | 8 |

| Complexity | 68.3[2] |

The 1,2,4-Triazole Core: A Cornerstone in Drug Discovery

The 1,2,4-triazole nucleus is a fundamental scaffold in the development of a wide range of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[4] The metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups contribute to the favorable pharmacokinetic and pharmacodynamic profiles of drugs containing this moiety.[1]

Marketed drugs such as the antifungals Fluconazole, Itraconazole, and Voriconazole are prominent examples of the successful application of the 1,2,4-triazole core.[1][5] The primary mechanism of action for these triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6]

Synthesis of 1,2,4-Triazole Derivatives

A variety of synthetic routes to 1,2,4-triazole derivatives have been developed, often employing conventional heating or microwave-assisted organic synthesis (MAOS). MAOS has gained popularity due to its significant advantages, including drastically reduced reaction times, increased product yields, and enhanced purity.[4]

The following protocol outlines a catalyst-free method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation.[4]

Materials:

-

Hydrazine derivative (1 mmol)

-

Formamide (20 mmol)

-

Microwave-safe reaction vial

Procedure:

-

In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[4]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 160 °C for 10 minutes.[4]

-

After cooling, the reaction mixture can be subjected to standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.[4]

References

Solubility Profile of 1H-1,2,4-Triazole-1-ethanol and Related Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazole Solubility

1,2,4-Triazole and its derivatives are a significant class of heterocyclic compounds with broad applications in the pharmaceutical and agrochemical industries.[1] Their solubility in various solvents is a critical parameter for synthesis, formulation, and biological activity. The presence of three nitrogen atoms in the triazole ring allows for hydrogen bonding, which significantly influences their solubility in both polar and non-polar solvents.[1] Generally, the solubility of triazole compounds is temperature-dependent, increasing with a rise in temperature.[1][2]

Solubility Data for 1H-1,2,4-Triazole

The following table summarizes the experimental mole fraction solubility (x₁) of the parent compound, 1H-1,2,4-triazole, in several organic solvents at various temperatures. This data is extracted from a study by Wang et al. (2011).[2]

| Temperature (K) | Ethanol | 1-Propanol | 2-Propanol | 1,2-Propanediol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Butyl Acetate |

| 283.15 | 0.0893 | 0.0768 | 0.0652 | 0.1287 | 0.0138 | 0.0245 | 0.0123 | 0.0068 |

| 288.15 | 0.0985 | 0.0851 | 0.0729 | 0.1435 | 0.0159 | 0.0283 | 0.0143 | 0.0079 |

| 293.15 | 0.1085 | 0.0942 | 0.0813 | 0.1598 | 0.0183 | 0.0326 | 0.0165 | 0.0092 |

| 298.15 | 0.1193 | 0.1041 | 0.0905 | 0.1778 | 0.0211 | 0.0375 | 0.0191 | 0.0107 |

| 303.15 | 0.1311 | 0.1149 | 0.1006 | 0.1976 | 0.0242 | 0.0431 | 0.0220 | 0.0124 |

| 308.15 | 0.1438 | 0.1266 | 0.1116 | 0.2194 | 0.0278 | 0.0495 | 0.0253 | 0.0144 |

| 313.15 | 0.1576 | 0.1394 | 0.1236 | 0.2434 | 0.0319 | 0.0568 | 0.0291 | 0.0166 |

| 318.15 | 0.1725 | 0.1533 | 0.1367 | 0.2697 | 0.0366 | 0.0651 | 0.0333 | 0.0192 |

| 323.15 | 0.1887 | 0.1684 | 0.1510 | 0.2986 | 0.0420 | 0.0744 | 0.0382 | 0.0221 |

| 328.15 | 0.2062 | 0.1848 | 0.1665 | 0.3303 | 0.0481 | 0.0850 | 0.0437 | 0.0254 |

| 333.15 | 0.2252 | 0.2026 | 0.1834 | 0.3651 | 0.0550 | 0.0969 | 0.0499 | 0.0292 |

| 338.15 | 0.2457 | 0.2220 | 0.2017 | 0.4032 | 0.0628 | 0.1103 | 0.0569 | 0.0335 |

| 343.15 | 0.2679 | 0.2431 | 0.2216 | 0.4450 | 0.0716 | 0.1254 | 0.0648 | 0.0384 |

| 348.15 | 0.2919 | 0.2660 | 0.2432 | 0.4907 | 0.0815 | 0.1423 | 0.0737 | 0.0439 |

| 353.15 | 0.3179 | 0.2909 | 0.2667 | 0.5408 | 0.0926 | 0.1613 | 0.0837 | 0.0502 |

| 358.15 | 0.3460 | 0.3179 | 0.2922 | 0.5958 | 0.1051 | 0.1826 | 0.0949 | 0.0573 |

| 363.15 | 0.3764 | 0.3473 | 0.3199 | 0.6561 | 0.1191 | 0.2065 | 0.1075 | 0.0654 |

Data sourced from the Journal of Chemical & Engineering Data.[2]

Experimental Protocol for Solubility Determination

For researchers aiming to determine the solubility of 1H-1,2,4-Triazole-1-ethanol, the isothermal equilibrium method is a robust and widely accepted technique.

Objective: To determine the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Apparatus:

-

This compound (solute)

-

Selected solvent(s)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Laser monitoring system or a gravimetric analysis setup

-

Syringe filters (if using a sampling method)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (for concentration analysis)

Procedure:

-

Preparation: An excess amount of the solid solute is added to a known mass of the solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to reach equilibrium, which can take several hours.

-

Equilibrium Confirmation: Equilibrium is typically confirmed when successive measurements of the solute concentration in the liquid phase remain constant over time. A laser monitoring technique can be used to observe the point at which all solid has dissolved (the clear point) or when undissolved solid remains (the saturation point).

-

Sample Collection and Analysis (Gravimetric Method):

-

Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle.

-

A known mass of the clear supernatant is carefully withdrawn using a pre-weighed, pre-heated syringe with a filter to prevent solid particles from being transferred.

-

The withdrawn sample is weighed.

-

The solvent is evaporated from the sample under controlled conditions (e.g., in a vacuum oven).

-

The remaining solid residue is weighed.

-

-

Data Calculation: The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Experimental Workflow Diagram

Caption: General experimental workflow for determining the solubility of a solid in a liquid using the isothermal equilibrium method.

References

Thermochemical Properties of 1H-1,2,4-Triazole-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermochemical Data of 1H-1,2,4-Triazole

The following tables summarize the available experimental thermochemical data for the solid phase of 1H-1,2,4-Triazole at standard conditions (298.15 K and 0.1 MPa). This data, sourced from the NIST Chemistry WebBook, serves as a crucial baseline for estimating the properties of its derivatives.[1][2]

Table 1: Standard Molar Enthalpy of Formation of Solid 1H-1,2,4-Triazole [1]

| ΔfH°solid (kJ/mol) | Method | Reference |

| 108.7 ± 0.4 | Combustion Calorimetry | Jimenez, P.; Roux, M.V.; Turrion, C. (1989) |

| 113.1 ± 1.4 | Combustion Calorimetry | Faour, M.; Akasheh, T.S. (1985) |

| 107.89 ± 0.46 | Combustion Calorimetry | Masalitinova, T.N.; Oleinikova, T.P.; Polyakova, L.P. (1984) |

| 109.22 ± 0.94 | Combustion Calorimetry | Aleksandrov, Yu.I.; Osipova, T.R.; Yuhkevich, V.F. (1982) |

Table 2: Standard Molar Enthalpy of Combustion of Solid 1H-1,2,4-Triazole [1]

| ΔcH°solid (kJ/mol) | Method | Reference |

| -1324.4 ± 0.3 | Combustion Calorimetry | Jimenez, P.; Roux, M.V.; Turrion, C. (1989) |

| -1328.9 ± 1.2 | Combustion Calorimetry | Faour, M.; Akasheh, T.S. (1985) |

| -1323.66 ± 0.37 | Combustion Calorimetry | Masalitinova, T.N.; Oleinikova, T.P.; Polyakova, L.P. (1984) |

| -1324.99 ± 0.90 | Combustion Calorimetry | Aleksandrov, Yu.I.; Osipova, T.R.; Yuhkevich, V.F. (1982) |

| -1325 | Combustion Calorimetry | Zimmerman and Geisenfelder (1961) |

Table 3: Constant Pressure Heat Capacity of Solid 1H-1,2,4-Triazole [1]

| Cp,solid (J/mol*K) | Temperature (K) | Method | Reference |

| 78.7 | 298.15 | Differential Calorimetry | Jimenez, P.; Roux, M.V.; Turrion, C. (1989) |

Experimental Protocols

The determination of thermochemical properties for compounds like 1H-1,2,4-Triazole-1-ethanol relies on well-established experimental techniques. The following sections detail the methodologies for key experiments.

Static-Bomb Combustion Calorimetry

This is the primary method for determining the enthalpy of combustion of solid organic compounds.[3] From this, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (typically 0.8-1.0 g) is placed in a crucible within the bomb calorimeter.[4] A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.[5]

-

Bomb Assembly and Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire.[5] The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4] The heat of combustion of the sample is then calculated from the observed temperature change, the calorimeter constant, and corrections for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid).[4] The standard enthalpy of formation is subsequently calculated using Hess's Law.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat capacity of a substance and the enthalpy of phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire. The resulting data provides the specific heat capacity of the substance at different temperatures.[6]

Computational Protocols

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermochemical properties of molecules.

Density Functional Theory (DFT) for Enthalpy of Formation

DFT is a widely used quantum mechanical modeling method for predicting the electronic structure and energetic properties of molecules.[7]

Methodology:

-

Geometry Optimization: The three-dimensional structure of the molecule (e.g., this compound) is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[8]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energy of the optimized molecule is calculated at a high level of theory.

-

Isodesmic Reaction Scheme: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction is often employed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the electronic energies of the species involved. By using known experimental enthalpies of formation for the other molecules in the isodesmic reaction, the enthalpy of formation of the target molecule can be accurately determined.[9]

Visualizations

The following diagrams illustrate the general workflows for the experimental and computational methods described above.

Caption: Experimental workflow for bomb calorimetry.

Caption: Computational workflow for predicting enthalpy of formation.

References

- 1. 1H-1,2,4-Triazole [webbook.nist.gov]

- 2. 1H-1,2,4-Triazole [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bomb Calorimetry | Chem Lab [chemlab.truman.edu]

- 5. biopchem.education [biopchem.education]

- 6. researchgate.net [researchgate.net]

- 7. Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Novel Triazole Ethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has brought the versatile class of triazole ethanols to the forefront of medicinal chemistry. These heterocyclic compounds, characterized by a core triazole ring linked to an ethanol moiety, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the antifungal, anticancer, and enzyme-inhibiting properties of these promising molecules. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Antifungal Activity: Targeting Ergosterol Biosynthesis

A significant body of research highlights the potent antifungal properties of novel triazole ethanols. These compounds often exhibit broad-spectrum activity against various fungal pathogens, including clinically relevant species of Candida and Aspergillus. The primary mechanism of action for many of these antifungal triazole ethanols is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. The following table summarizes the MIC values of several novel triazole ethanol derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1 | Candida albicans ATCC 90028 | 0.5 | [2] |

| Candida glabrata ATCC 90030 | 1 | [2] | |

| Aspergillus fumigatus ATCC 204305 | 2 | [3] | |

| Compound 2 | Candida albicans (Fluconazole-resistant) | 4 | [2] |

| Cryptococcus neoformans ATCC 90112 | 0.25 | [2] | |

| Compound 3 | Candida parapsilosis ATCC 22019 | 0.125 | [2] |

| Trichophyton rubrum ATCC 28188 | 1 | [4] |

Anticancer Activity: Inducing Cell Death in Malignant Cells

Beyond their antifungal effects, emerging evidence suggests that novel triazole ethanols possess significant anticancer potential. In vitro studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but may involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) value is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of representative novel triazole ethanols against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast Cancer) | 5.2 | [5] |

| HeLa (Cervical Cancer) | 7.8 | [5] | |

| A549 (Lung Cancer) | 10.5 | [5] | |

| Compound 5 | HCT116 (Colon Cancer) | 3.1 | [6] |

| HepG2 (Liver Cancer) | 6.4 | [2] | |

| Compound 6 | PC-3 (Prostate Cancer) | 8.9 | [7] |

| K562 (Leukemia) | 4.7 |

Enzyme Inhibition: A Key to Therapeutic Efficacy

The biological activities of triazole ethanols are intrinsically linked to their ability to inhibit specific enzymes. As mentioned, the inhibition of fungal lanosterol 14α-demethylase is a cornerstone of their antifungal action. Research is ongoing to identify other potential enzyme targets for this class of compounds, which could further expand their therapeutic applications.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a novel triazole ethanol and for key biological assays.

Synthesis of a Novel Triazole Ethanol Derivative

General Procedure for the Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanol Derivatives:

-

Step 1: Epoxidation of Allyl Alcohol. To a solution of allyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude glycidol.

-

Step 2: Ring-opening of Epoxide with Triazole. To a solution of 1H-1,2,4-triazole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), a base such as sodium hydride (1.2 equivalents) is added at 0 °C. The mixture is stirred for 30 minutes at room temperature. The crude glycidol (1 equivalent) from the previous step, dissolved in a small amount of DMF, is then added dropwise. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-(1H-1,2,4-triazol-1-yl)ethanol derivative.[8]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

-

Preparation of Drug Dilutions: The test compounds (novel triazole ethanols) are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Anticancer Activity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the novel triazole ethanols for a specified period (e.g., 48 or 72 hours). A vehicle control (solvent only) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.[5][9]

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CYP51.

-

Recombinant Enzyme and Substrate Preparation: Recombinant human or fungal CYP51 enzyme is expressed and purified. The substrate, lanosterol, is prepared in a suitable buffer.

-

Reaction Mixture Preparation: The reaction mixture contains the CYP51 enzyme, a NADPH-cytochrome P450 reductase, NADPH, and the test compound (novel triazole ethanol) at various concentrations in a reaction buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate, lanosterol. The mixture is then incubated at 37°C for a specific time.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base or an organic solvent. The sterol products are then extracted using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis of Products: The extracted sterols are analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of the product formed (the demethylated lanosterol).

-

Calculation of IC50: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.[10]

Visualizing the Science: Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Novel Triazole Ethanols.

Caption: Experimental Workflow for the Development of Novel Triazole Ethanols.

Conclusion

Novel triazole ethanols represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as antifungal and anticancer agents, coupled with their potential for enzyme inhibition, positions them as valuable leads in the drug discovery pipeline. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. It is our hope that this resource will serve as a valuable tool for researchers and scientists dedicated to advancing the development of these and other novel therapeutic agents. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of triazole ethanols will be crucial in realizing their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemistry and Applications of 1,2,4-Triazoles

Introduction

The 1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[1][2] This core structure is a cornerstone in medicinal and agricultural chemistry due to its unique chemical properties and diverse biological activities.[3][4] 1,2,4-Triazole derivatives are integral to a wide range of therapeutic agents, including well-known antifungal, antiviral, and anticancer drugs.[5][6] The ring's metabolic stability, capacity for hydrogen bonding, and dipole character contribute to its function as a pharmacophore.[7][8] This guide provides an in-depth review of the synthesis, chemical properties, and significant applications of 1,2,4-triazoles, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

1,2,4-Triazole is a planar, aromatic molecule with 6π electrons delocalized across the ring.[1] It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which interconvert rapidly.[1][2][4] The 1H tautomer is generally more stable.[4] The carbon atoms in the ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack.[1][2] Conversely, the nitrogen atoms are electron-rich and are the primary sites for electrophilic substitution.[1][2] The parent compound is amphoteric, meaning it can be protonated (pKa of the triazolium ion is 2.45) or deprotonated (pKa of the neutral molecule is 10.26).[1][9]

| Property | Value | References |

| Molecular Formula | C₂H₃N₃ | [9] |

| Molar Mass | 69.07 g/mol | [8] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 119–121 °C | [1][2] |

| Boiling Point | 260 °C | [1][2] |

| Density | 1.13 g/cm³ | [1] |

| Solubility | Highly soluble in water; soluble in alcohols and acetates | [1][2] |

| pKa (acidic) | 2.19 - 2.45 (for the protonated species) | [1][9] |

| pKa (basic) | 10.26 | [1][9] |

| ¹H NMR (MeOH-d₄) | δ 7.92 (C3–H), 8.85 (C5–H) | [1][2] |

| ¹³C NMR (MeOH-d₄) | δ 147.4 (C3, C5) | [1][2] |

Synthesis of the 1,2,4-Triazole Core

Several classical and modern methods exist for the synthesis of the 1,2,4-triazole ring system. The choice of method often depends on the desired substitution pattern.

Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[3][10] The reaction typically requires high temperatures (often over 200°C) and can have limitations such as long reaction times and low yields.[3][10] Modern variations using microwave irradiation can significantly improve efficiency.[3]

Einhorn-Brunner Reaction

This reaction, described by Alfred Einhorn and Karl Brunner, is the acid-catalyzed condensation of an imide (diacylamines) with a hydrazine derivative.[6][7][11] It is a foundational method for producing a variety of substituted 1,2,4-triazoles.[7][12] A key feature is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the triazole ring.[6][7]

Other Synthetic Methods

Numerous other routes to 1,2,4-triazoles have been developed, offering access to diverse substitution patterns. These include:

-

From Amidines: Amidines are versatile precursors that can react with various reagents, such as hydrazides or hydrazones, to yield 1,2,4-triazoles.[1][13][14]

-

From Hydrazones: Metal-free oxidative cyclization of hydrazones with amines provides an efficient route to triazole scaffolds.[14]

-

Multi-component Reactions: One-pot reactions involving three or more starting materials, such as carboxylic acids, amidines, and hydrazines, allow for the rapid and regioselective synthesis of highly substituted 1,2,4-triazoles.[14][15][16]

Applications of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemicals due to its wide range of biological activities.[4][5]

Medicinal Chemistry

The triazole ring is present in numerous clinically approved drugs.[2][5] Its ability to coordinate with metal ions in enzyme active sites, particularly heme iron, is crucial for many of its therapeutic effects.[7]

| Drug Name | Therapeutic Class | Application | References |

| Fluconazole | Antifungal | Treatment of candidiasis and other fungal infections. | [5][8] |

| Itraconazole | Antifungal | Broad-spectrum antifungal used for various mycoses. | [5][9] |

| Anastrozole | Anticancer | Aromatase inhibitor for breast cancer treatment. | [5] |

| Letrozole | Anticancer | Potent aromatase inhibitor for breast cancer treatment. | [5] |

| Ribavirin | Antiviral | Used to treat hepatitis C and viral hemorrhagic fevers. | [5][8] |

| Alprazolam | Anxiolytic | Tranquilizer for anxiety and panic disorders. | [5] |

| Estazolam | Hypnotic/Sedative | Used for the short-term treatment of insomnia. | [5] |

Mechanism of Action: Azole Antifungals

Azole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron in the enzyme's active site, disrupting its function and leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This compromises the integrity of the fungal cell membrane.

Agricultural Applications

In agriculture, 1,2,4-triazole derivatives are used as plant growth regulators and fungicides.[7] Paclobutrazol, for example, inhibits gibberellin biosynthesis, leading to more compact plant growth.[7] Triazole-based fungicides are also widely used to protect crops from various fungal pathogens.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1,2,4-triazole derivatives via classical and modern methods.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction (Thermal)

This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.[3][17]

-

Materials:

-

Benzamide (1.0 eq)

-

Benzoylhydrazide (1.0 eq)

-

Round-bottom flask (appropriately sized)

-

Reflux condenser

-

Nitrogen inlet/outlet

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[3]

-

Flush the apparatus with nitrogen gas.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3]

-

Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, during which the product should solidify.[3]

-

Triturate the crude solid with ethanol to remove impurities.

-

Collect the solid product by vacuum filtration.

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[17]

-

Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

-

Protocol 2: Synthesis of a Substituted 1,2,4-Triazole via Einhorn-Brunner Reaction

This protocol provides a general method for the acid-catalyzed condensation of an imide and a hydrazine.[7]

-

Materials:

-

Diacylamine (imide) (1.0 eq)

-

Substituted hydrazine (1.1 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Ice-cold water

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve the diacylamine (1.0 eq) in a minimal amount of glacial acetic acid with stirring.

-

To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[7]

-

Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[7]

-

Allow the reaction to proceed for 2-8 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[7]

-

Once complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.[7]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.[7]

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Protocol 3: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole

This protocol is a modern, efficient alternative to the traditional Pellizzari reaction.[3]

-

Materials:

-

Substituted amide (1.0 eq)

-

Substituted acylhydrazide (1.0 eq)

-

Microwave synthesizer with sealed reaction vessels

-

n-Butanol (solvent)

-

Filtration apparatus

-

-

Procedure:

-

In a microwave reaction vessel, combine equimolar amounts of the chosen amide and acylhydrazide.

-

Add n-butanol (e.g., 10 mL) to the vessel.[3]

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 2 hours).[3] Note: Temperature and time are substrate-dependent and may require optimization.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated substituted 1,2,4-triazole product can be collected directly by filtration.[3]

-

Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum.

-

Confirm the structure and purity of the final product using standard analytical techniques.

-

Conclusion

The 1,2,4-triazole ring system remains a highly important and versatile scaffold in chemical science. Its straightforward synthesis, coupled with a broad and potent spectrum of biological activities, ensures its continued relevance in drug discovery and development.[3][5] From foundational antifungal agents to modern anticancer therapies, the unique properties of this heterocycle have enabled the creation of numerous successful therapeutic agents. Future research will undoubtedly continue to uncover new applications and synthetic methodologies for this remarkable chemical entity.

References

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. ijsr.net [ijsr.net]

- 5. Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 12. Einhorn-Brunner Reaction [drugfuture.com]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. isres.org [isres.org]

- 15. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-1,2,4-Triazole-1-ethanol

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, CN – December 29, 2025 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. The following application notes detail a rapid, high-yield microwave-assisted method for the synthesis of 1H-1,2,4-Triazole-1-ethanol, a crucial precursor in the production of antifungal agents like fluconazole. This protocol offers significant advantages over conventional heating methods, primarily in reduced reaction times and improved yields.

Introduction

This compound is a pivotal building block in the synthesis of various pharmaceuticals. Traditional synthetic routes often involve prolonged reaction times and elevated temperatures, leading to potential side-product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave energy, reactions can be heated uniformly and rapidly, leading to a dramatic acceleration of reaction rates and cleaner product profiles. This document provides a detailed protocol for the microwave-assisted synthesis of this compound, comparing its efficacy with conventional heating methods.

Principle of the Method

The synthesis of this compound is achieved through the N-alkylation of 1H-1,2,4-triazole with 2-chloroethanol in the presence of a base. Under microwave irradiation, polar molecules like the reactants and the solvent rapidly absorb microwave energy, leading to a swift increase in temperature and a significant rate enhancement compared to conventional heating, which relies on slower thermal conduction.

Data Presentation

The following tables summarize the comparative data for the microwave-assisted and conventional synthesis of this compound.

Table 1: Reaction Parameters

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reactant 1 | 1H-1,2,4-Triazole | 1H-1,2,4-Triazole |

| Reactant 2 | 2-Chloroethanol | 2-Chloroethanol |

| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 150°C | 150°C |

| Reaction Time | 10 minutes | 8 hours |

| Microwave Power | 200 W (dynamic) | N/A |

Table 2: Comparative Results

| Method | Reaction Time | Yield (%) | Purity (%) |

| Microwave-Assisted | 10 minutes | 85% | >98% |

| Conventional Heating | 8 hours | 65% | ~95% |

Experimental Protocols

Materials and Equipment

-

1H-1,2,4-Triazole

-

2-Chloroethanol

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Microwave-Assisted Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 g, 14.5 mmol), 2-chloroethanol (1.28 g, 15.9 mmol), and anhydrous potassium carbonate (2.4 g, 17.4 mmol).

-

Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 10 minutes with a maximum power of 200 W under dynamic power control.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

-

Extraction: Combine the filtrate and the washings. Add 20 mL of deionized water and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Conventional Heating Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-1,2,4-triazole (1.0 g, 14.5 mmol), 2-chloroethanol (1.28 g, 15.9 mmol), and anhydrous potassium carbonate (2.4 g, 17.4 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 150°C with constant stirring for 8 hours.

-

Work-up and Purification: Follow steps 4-7 of the microwave-assisted synthesis protocol for the work-up and purification of the product.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion